Lipophilic Ligand Efficiency Potential: LogD and PSA Comparison Against the Unsubstituted Core Scaffold and 2-Methyl Analog
The target compound's lipophilicity (logD = 0.7727) and polar surface area (PSA = 57.1 Ų) position it favorably for CNS drug-likeness compared to the unsubstituted core scaffold 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-04-6), which has a lower logP of 0.19 and a smaller PSA due to the absence of the pyridine ring . A methyl-substituted analog, 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, would be expected to have higher logP and no hydrogen-bond acceptor on the 2-substituent, reducing potential for specific polar interactions . The pyridin-4-yl nitrogen provides an additional H-bond acceptor count of 6 versus 4 for the core scaffold, altering target engagement potential .
| Evidence Dimension | Computed physicochemical properties (logP, logD, PSA, HBA count) |
|---|---|
| Target Compound Data | logP = 0.773; logD = 0.7727; PSA = 57.1 Ų; H-bond acceptors = 6 |
| Comparator Or Baseline | Unsubstituted core: 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-04-6) has logP = 0.19; PSA not explicitly reported for comparator but lower due to absence of pyridine ring; H-bond acceptors = 4 |
| Quantified Difference | Delta logP ≈ +0.58; Delta H-bond acceptors = +2 |
| Conditions | In silico computed properties (ChemDiv and Hit2Lead vendor databases) |
Why This Matters
The higher PSA and additional H-bond acceptor differentiate the target compound's CNS MPO profile from the unsubstituted scaffold, which may translate to distinct pharmacokinetic behavior in screening cascades.
